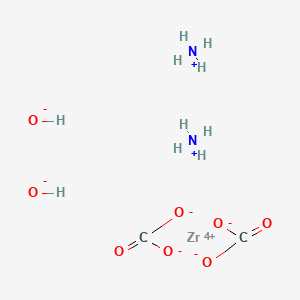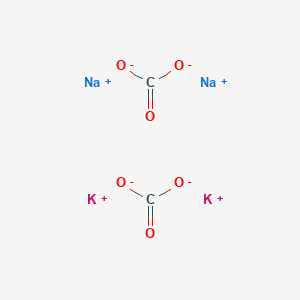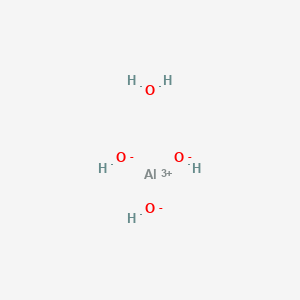
Algeldrate
Vue d'ensemble
Description
Algeldrate is a useful research compound. Its molecular formula is AlH5O4 and its molecular weight is 96.019 g/mol. The purity is usually 95%.
BenchChem offers high-quality Algeldrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Algeldrate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Alginate Hydrogels as Biomaterials
Alginate hydrogels, derived from alginate, have a wide range of applications in biomaterials. They are used as scaffolds for tissue engineering, drug delivery vehicles, and as model extracellular matrices for biological studies. Their utility has been demonstrated in various in vitro and in vivo studies, showing potential in creating bone-like constructs and improving bone formation (Augst, Kong, & Mooney, 2006).
Biomedical Applications of Alginate
Alginate's biocompatibility and ease of gelation have led to its widespread use in wound healing, drug delivery, and tissue engineering. It retains structural similarity to extracellular matrices in tissues, allowing for multiple critical roles in biomedical applications (Lee & Mooney, 2012).
Alginate in Wound Healing
Alginate has been utilized in wound healing applications, demonstrated by research focusing on alginate and Aloe vera based hydrogel films. These films exhibit improved transparency, thermal stability, and mechanical properties suitable for skin applications (Pereira et al., 2013).
Injectable Alginate Hydrogels in Tissue Engineering
Injectable alginate hydrogels have been explored as vehicles for cell delivery in tissue engineering. Their adaptability and extracellular matrix-like features facilitate targeted cell delivery and regeneration in various tissues and organs (Bidarra, Barrias, & Granja, 2014).
Alginate for Spinal Cord Repair
Alginate hydrogels have shown potential in regenerative medicine, particularly in repairing and regenerating the damaged nervous system, including spinal cord injury (SCI). These hydrogels can promote axonal growth and deliver cells or drugs to specific damaged sites (Grijalvo et al., 2019).
Modified Alginate Hydrogels for Enhanced Performance
Alginate methacrylate (ALMA) hydrogels have been modified for tissue engineering applications, with improved physicochemical and biological properties. These modifications facilitate the regeneration of multiple tissues including bone, cartilage, and muscle (Hasany et al., 2021).
Synthetic Extracellular Matrix Materials
Alginate hydrogels have been used extensively in cell encapsulation, cell transplantation, and tissue engineering. Their modification with RGD-containing cell adhesion ligands has enabled cellular interaction, proving alginate as an ideal material for conferring specific cellular interactive properties (Rowley, Madlambayan, & Mooney, 1999).
Propriétés
IUPAC Name |
aluminum;trihydroxide;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.4H2O/h;4*1H2/q+3;;;;/p-3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYKVLBUSSNXMV-UHFFFAOYSA-K | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[OH-].[OH-].[OH-].[Al+3] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
96.019 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Algeldrate | |
CAS RN |
1330-44-5 | |
| Record name | Aluminum hydroxide (Al(OH)3), hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1330-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ALGELDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03J11K103C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



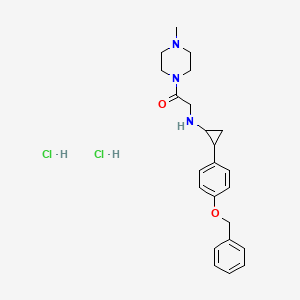
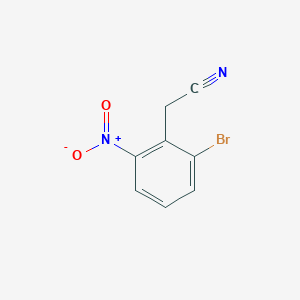
![Ethyl 6-iodoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8101763.png)
![[(4S)-4-amino-5-hydroxypentyl]urea](/img/structure/B8101764.png)
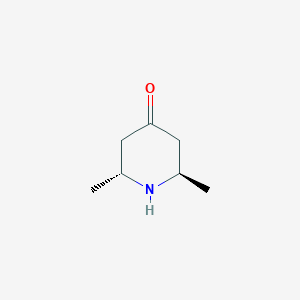
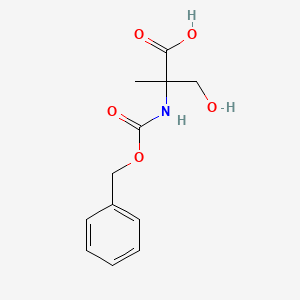
![1H-Imidazole, 1-methyl-, mono[tetrafluoroborate(1-)] (9CI)](/img/structure/B8101785.png)

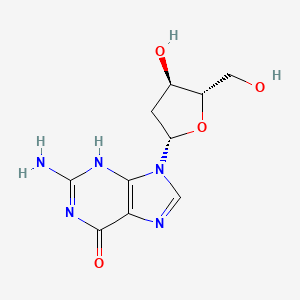
![(1'S,3S,5'S,6'S,8'S)-2'-ethenyl-4'-methylspiro[1H-indole-3,7'-9-oxa-4-azatetracyclo[6.3.1.02,6.05,11]dodecane]-2-one](/img/structure/B8101814.png)

![(5r)-5-Methyl-5-[4-(3-methylbutoxy)phenyl]imidazolidine-2,4-dione](/img/structure/B8101822.png)
